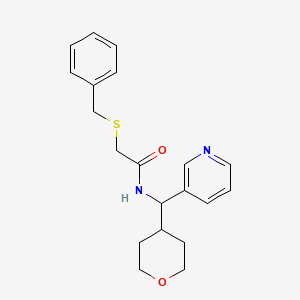
(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol” is a chemical compound with the molecular formula C10H12N2OS . It is a powder in physical form . The compound is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 208.28 . The compound’s InChI key is MQSBBBQYKMXIFA-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Molecular Logic Devices
Research has identified 1,3,5-triarylpyrazolines, which share structural similarities with "(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol," as potential molecular logic devices. These compounds exhibit off-on-off fluorescence behavior influenced by pH levels, showcasing their application in molecular electronics and sensor technology. The mechanism involves photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, highlighting their utility in developing pH-responsive materials (Zammit et al., 2015).
Tautomeric Transformations
Another study explores the tautomeric transformations of pyrazole derivatives in different phases, shedding light on the structural dynamics of such compounds. This research is crucial for understanding the chemical behavior and potential applications of pyrazole-based compounds in various solvents and conditions, providing a foundation for the design of novel materials and sensors (G. A. Chmutova et al., 2001).
Hydrogen Bonded Molecular Dimers
The synthesis and characterization of 3,5-diaryl-1H-pyrazoles reveal the formation of molecular dimers through hydrogen bonding. This study contributes to the understanding of molecular interactions and assembly in pyrazole derivatives, which can be leveraged in the development of supramolecular structures for various applications (Chun-yang Zheng et al., 2010).
Antibacterial Activity of Metal Complexes
Research into the antibacterial activity of metal complexes with pyrazole-based ligands, including compounds structurally related to "this compound," has shown promising results. These complexes exhibit enhanced antimicrobial properties compared to the ligand alone, suggesting potential applications in developing new antibacterial agents (P. Tharmaraj et al., 2009).
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSBBBQYKMXIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
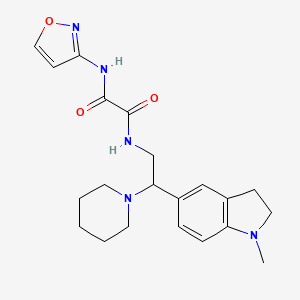
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)
![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)


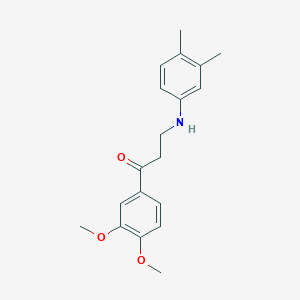
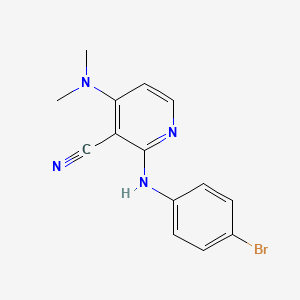
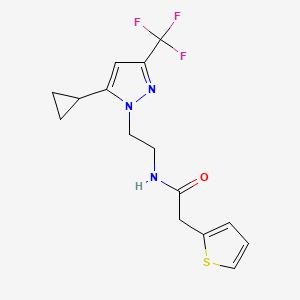
![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

